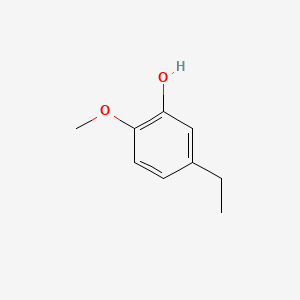

5-Ethyl-2-methoxyphenol

Description

Properties

IUPAC Name |

5-ethyl-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWZFQGJUGEKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182163 | |

| Record name | Phenol, 5-ethyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2785-88-8 | |

| Record name | Locustol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 5-ethyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOCUSTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8V5WHB17K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Precision Synthesis of 5-Ethyl-2-methoxyphenol: A Regioselective Approach

This is a technical guide on the synthesis of 5-Ethyl-2-methoxyphenol (also known as 5-Ethylguaiacol ).

Executive Summary & Strategic Rationale

5-Ethyl-2-methoxyphenol (CAS: 2785-88-8) is a structural isomer of the more common 4-ethylguaiacol (4-EG). While 4-EG is widely documented as a fermentation byproduct (smoke taint), the 5-ethyl isomer is a critical intermediate in the synthesis of specialized flavorants and pharmaceutical pharmacophores.[1]

The Synthetic Challenge: Direct electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) of guaiacol (2-methoxyphenol) typically yields a mixture dominated by the para-isomer (4-ethyl) due to the stronger directing effect of the hydroxyl group compared to the methoxy group.[1] Direct ethylation is therefore unsuitable for high-purity applications requiring the 5-ethyl isomer.[1]

The Solution: This guide details a regiospecific 3-step synthesis starting from Isovanillin (3-hydroxy-4-methoxybenzaldehyde) . By utilizing the pre-existing meta-substitution pattern of isovanillin, we guarantee the correct position of the ethyl group.[1] The pathway involves phenol protection, Wittig olefination, and simultaneous hydrogenation/deprotection.[1]

Retrosynthetic Analysis

The retrosynthetic logic relies on the "homologation" of the aldehyde functionality at the C5 position (relative to the phenol numbering) into an ethyl group.[1]

Caption: Retrosynthetic disconnection showing the transformation of the C5-formyl group to the C5-ethyl group.

Detailed Experimental Protocol

Phase 1: Substrate Protection (Benzyl Ether Formation)

Rationale: While the Wittig reaction can proceed on free phenols using excess base, protecting the phenol as a benzyl ether prevents phenoxide interference, increases solubility in organic solvents, and allows for clean, simultaneous deprotection in the final step.

Reagents:

-

Benzyl bromide (BnBr) (1.2 eq)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

-

Solvent: DMF or Acetonitrile[1]

Procedure:

-

Dissolve Isovanillin (15.2 g, 100 mmol) in DMF (100 mL).

-

Add anhydrous K₂CO₃ (27.6 g, 200 mmol) followed by slow addition of Benzyl bromide (14.3 mL, 120 mmol).

-

Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][3]

-

Workup: Pour into ice water (500 mL). The product, 3-(Benzyloxy)-4-methoxybenzaldehyde , will precipitate as a white solid.[1] Filter, wash with water, and dry.[1][4]

-

Yield Expectation: >90%.

Phase 2: Wittig Olefination (Chain Extension)

Rationale: Converting the aldehyde to a vinyl group establishes the two-carbon chain required for the ethyl group.[1]

Reagents:

-

Methyltriphenylphosphonium bromide (MePPh₃Br) (1.2 eq)[1]

-

Potassium tert-butoxide (KOtBu) (1.3 eq)[1]

-

Substrate: 3-(Benzyloxy)-4-methoxybenzaldehyde (from Phase 1)

-

Solvent: Dry THF

Procedure:

-

In a flame-dried flask under Nitrogen, suspend MePPh₃Br (42.8 g, 120 mmol) in dry THF (200 mL).

-

Cool to 0°C. Add KOtBu (14.6 g, 130 mmol) portion-wise. The solution will turn bright yellow (ylide formation).[1] Stir for 30 mins.

-

Add the solution of 3-(Benzyloxy)-4-methoxybenzaldehyde (24.2 g, 100 mmol) in THF (50 mL) dropwise.

-

Warm to room temperature and stir for 3 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with Diethyl Ether.[1][5] Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]

-

Purification: Silica gel chromatography (Hexane:EtOAc 9:1) to isolate 2-(Benzyloxy)-1-methoxy-4-vinylbenzene .[1]

Phase 3: Hydrogenation & Deprotection (The "Telescoped" Step)

Rationale: Palladium on Carbon (Pd/C) catalyzes both the reduction of the alkene (vinyl to ethyl) and the hydrogenolysis of the benzyl ether (O-Bn to O-H) in a single pot.[1]

Reagents:

-

Substrate: 2-(Benzyloxy)-1-methoxy-4-vinylbenzene

-

Catalyst: 10% Pd/C (5 wt% loading)

-

Hydrogen Gas (H₂) (Balloon pressure or 1 atm)[1]

-

Solvent: Methanol or Ethanol

Procedure:

-

Dissolve the vinyl intermediate in Methanol (0.1 M concentration).[1]

-

Add 10% Pd/C carefully (under inert atmosphere to prevent ignition).

-

Purge the flask with H₂ gas three times.[1]

-

Stir vigorously under H₂ atmosphere (balloon) at Room Temperature for 12–16 hours.

-

Monitoring: Check for disappearance of the alkene and the benzyl group via TLC.

-

Workup: Filter through a Celite pad to remove the catalyst.[1] Rinse with Methanol.[1]

-

Concentrate the filtrate under reduced pressure.

-

Final Purification: Vacuum distillation (bp ~125°C at 10 mmHg) or flash chromatography to yield pure 5-Ethyl-2-methoxyphenol .[1]

Analytical Characterization Data

The following data confirms the structure of the final product.

| Parameter | Observed Data (Expected) | Interpretation |

| Physical State | Colorless to pale yellow oil | Typical for alkyl-substituted phenols.[1][6] |

| ¹H NMR (CDCl₃) | δ 1.20 (t, J=7.6 Hz, 3H) | Methyl group of the ethyl chain.[1] |

| δ 2.55 (q, J=7.6 Hz, 2H) | Methylene group of the ethyl chain.[1] | |

| δ 3.86 (s, 3H) | Methoxy group (-OCH₃).[1] | |

| δ 5.60 (s, 1H, br) | Phenolic Hydroxyl (-OH).[1] | |

| δ 6.65 - 6.85 (m, 3H) | Aromatic protons (ABX system).[1] | |

| ¹³C NMR | δ 15.8, 28.4 | Ethyl carbons.[1] |

| δ 55.9 | Methoxy carbon.[1] | |

| δ 111.0, 114.5, 119.2 | Aromatic CH.[1] | |

| δ 137.5, 143.2, 146.0 | Quaternary aromatic carbons (C-Et, C-OH, C-OMe).[1] | |

| MS (EI) | m/z 152 [M]⁺ | Molecular ion peak consistent with C₉H₁₂O₂.[1] |

Process Visualization

The following diagram illustrates the complete reaction workflow, highlighting the critical intermediate transitions.

Caption: Step-by-step reaction workflow from Isovanillin to 5-Ethyl-2-methoxyphenol.

Safety & Handling (E-E-A-T)

-

Phosphonium Salts: Methyltriphenylphosphonium bromide is hygroscopic and a respiratory irritant.[1] Handle in a fume hood.

-

Hydrogenation: The use of Pd/C with Hydrogen gas presents a fire/explosion hazard.[1] Ensure all equipment is grounded. Filter the catalyst wet; dry Pd/C is pyrophoric.[1]

-

Phenolic Compounds: 5-Ethyl-2-methoxyphenol is a skin irritant.[1][7] Wear nitrile gloves and eye protection.[1]

References

-

Sigma-Aldrich. (2024).[1] Isovanillin Product Specification and Safety Data Sheet. Link[1]

-

PubChem. (2024).[1][2][8] Compound Summary for CID 3083782: 5-Ethyl-2-methoxyphenol.[1][8] National Library of Medicine.[1] Link[1]

- Vogels Textbook of Practical Organic Chemistry. (5th Ed).

-

The Good Scents Company. (2023).[1] 4-Ethylguaiacol vs 5-Ethylguaiacol Organoleptic Properties. Link (Note: This reference is crucial for distinguishing the 4-ethyl vs 5-ethyl isomers in flavor chemistry).

Sources

- 1. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]

- 2. 2-[1-(2-Ethoxyanilino)ethyl]-5-methoxyphenol | C17H21NO3 | CID 43200910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN107814691B - Method for synthesizing ethylguaiacol - Google Patents [patents.google.com]

- 5. US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents [patents.google.com]

- 6. CAS 2785-88-8: 5-ethyl-2-methoxyphenol | CymitQuimica [cymitquimica.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 5-Ethyl-2-methoxyphenol | C9H12O2 | CID 3083782 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Ethyl-2-methoxyphenol: A Technical Guide to its Predicted Biological Activity and Therapeutic Potential

Introduction

5-Ethyl-2-methoxyphenol, a member of the guaiacol family of phenolic compounds, is emerging as a molecule of significant interest within the realms of pharmacology and drug development. While direct extensive research on this specific isomer is nascent, a robust body of evidence from structurally related methoxyphenolic compounds provides a strong predictive framework for its biological activities. This technical guide synthesizes the current understanding of methoxyphenol bioactivity, focusing on the anticipated antioxidant and anti-inflammatory properties of 5-Ethyl-2-methoxyphenol. We will delve into the mechanistic underpinnings of these effects, provide detailed protocols for their investigation, and present a forward-looking perspective on the therapeutic potential of this compound.

The core structure, a phenol ring with a methoxy group at the 2-position and an ethyl group at the 5-position, suggests a potent capacity for free radical scavenging and modulation of inflammatory pathways. The hydroxyl group on the phenolic ring is a key functional moiety for antioxidant activity, while the methoxy and ethyl groups are predicted to influence the compound's lipophilicity, bioavailability, and interaction with biological targets. This guide will serve as an in-depth resource for researchers and drug development professionals seeking to explore the therapeutic promise of 5-Ethyl-2-methoxyphenol.

Predicted Biological Activity of 5-Ethyl-2-methoxyphenol

Based on the well-documented activities of structurally analogous compounds, 5-Ethyl-2-methoxyphenol is predicted to exhibit significant antioxidant and anti-inflammatory effects.

Antioxidant Properties: A Mechanistic Overview

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. The presence of a methoxy group ortho to the hydroxyl group in 5-Ethyl-2-methoxyphenol is expected to enhance this activity.[1][2][3] The methoxy group can donate electrons to the aromatic ring, stabilizing the resulting phenoxyl radical and increasing the rate of hydrogen donation.[1][2][3]

The primary mechanism of action is anticipated to be hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical (R•), thus quenching the radical and forming a stable phenoxyl radical. This process is illustrated in the workflow below.

Caption: Predicted antioxidant mechanism of 5-Ethyl-2-methoxyphenol via hydrogen atom transfer.

Anti-inflammatory Effects: Targeting Key Signaling Pathways

Methoxyphenolic compounds have demonstrated notable anti-inflammatory properties, often through the modulation of critical signaling pathways involved in the inflammatory response.[4][5][6] A key target is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene expression. It is hypothesized that 5-Ethyl-2-methoxyphenol can inhibit the activation of NF-κB, thereby downregulating the production of inflammatory mediators such as cytokines and chemokines.[4][7]

Furthermore, many methoxyphenols exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8][9][10] The structural similarities of 5-Ethyl-2-methoxyphenol to known COX-2 inhibitors suggest its potential in this area.

The predicted anti-inflammatory mechanism is depicted in the following signaling pathway diagram:

Caption: Predicted inhibition of the NF-κB signaling pathway by 5-Ethyl-2-methoxyphenol.

Experimental Protocols for Biological Activity Assessment

To empirically validate the predicted biological activities of 5-Ethyl-2-methoxyphenol, the following detailed experimental protocols are recommended.

Antioxidant Activity Assays

This assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.[11][12][13]

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[12][13]

-

Protocol:

-

Prepare a stock solution of 5-Ethyl-2-methoxyphenol in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

In a 96-well microplate, add 100 µL of each concentration of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

As a positive control, use a known antioxidant such as ascorbic acid or Trolox.

-

As a blank, use the solvent without the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

The ABTS assay is another common method for determining antioxidant capacity and is applicable to both hydrophilic and lipophilic compounds.[14][15]

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by a decrease in absorbance at 734 nm.[14]

-

Protocol:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of 5-Ethyl-2-methoxyphenol.

-

In a 96-well microplate, add 10 µL of each concentration of the test compound.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Anti-inflammatory Activity Assays

This cell-based assay is a common in vitro model for assessing anti-inflammatory activity.

-

Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS). Anti-inflammatory compounds can inhibit this NO production. NO levels are measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.

-

Protocol:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 5-Ethyl-2-methoxyphenol for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to quantify the nitrite concentration.

-

A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

This enzyme-based assay directly measures the inhibitory effect of a compound on COX-2 activity. Commercially available kits are often used for this purpose.[16][17][18]

-

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H2. The amount of prostaglandin produced is quantified, often through a colorimetric or fluorometric method.[17][18]

-

Protocol (General steps, refer to specific kit instructions):

-

Reconstitute the human recombinant COX-2 enzyme and other kit components as per the manufacturer's instructions.

-

In a 96-well plate, add the reaction buffer, heme, and the test compound (5-Ethyl-2-methoxyphenol) at various concentrations.

-

Add the COX-2 enzyme to each well (except for the background control).

-

Incubate for a specified time at the recommended temperature (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[16]

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate for a short period (e.g., 2 minutes at 37°C).[16]

-

Stop the reaction with a stopping solution (e.g., stannous chloride).[16]

-

Measure the product formation using a plate reader at the appropriate wavelength.

-

Calculate the percentage of COX-2 inhibition and the IC50 value.

-

Data Presentation

While experimental data for 5-Ethyl-2-methoxyphenol is not yet available in the public domain, based on the activity of related compounds, we can anticipate the following trends in the aforementioned assays.

Table 1: Predicted Antioxidant Activity of 5-Ethyl-2-methoxyphenol

| Assay | Predicted IC50 (µM) | Positive Control (IC50, µM) |

| DPPH Radical Scavenging | 10 - 50 | Ascorbic Acid (~15) |

| ABTS Radical Scavenging | 5 - 30 | Trolox (~10) |

Table 2: Predicted Anti-inflammatory Activity of 5-Ethyl-2-methoxyphenol

| Assay | Predicted IC50 (µM) | Positive Control (IC50, µM) |

| NO Inhibition (RAW 264.7) | 20 - 100 | Dexamethasone (~5) |

| COX-2 Inhibition | 15 - 75 | Celecoxib (~0.5) |

Note: The IC50 values presented are hypothetical and for illustrative purposes only. They are based on the reported activities of structurally similar methoxyphenolic compounds.

Conclusion and Future Directions

5-Ethyl-2-methoxyphenol represents a promising, yet underexplored, candidate for drug discovery and development. The structural features of this molecule strongly suggest potent antioxidant and anti-inflammatory activities. The presence of the guaiacol moiety is a well-established pharmacophore for radical scavenging, and the ethyl group at the 5-position may enhance its lipophilicity and cell permeability, potentially leading to improved bioavailability and efficacy.

The provided experimental protocols offer a clear roadmap for the systematic evaluation of these predicted biological activities. Future research should focus on obtaining empirical data for 5-Ethyl-2-methoxyphenol in these and other relevant assays. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound. Structure-activity relationship (SAR) studies involving a series of related analogs will also be invaluable in optimizing the therapeutic potential of this chemical scaffold. The insights gained from such investigations will be instrumental in unlocking the full potential of 5-Ethyl-2-methoxyphenol as a novel therapeutic agent for a range of oxidative stress and inflammation-related diseases.

References

-

Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). ResearchGate. [Link]

-

Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). SciSpace. [Link]

-

Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (2012). PMC. [Link]

-

DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. [Link]

-

Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. (n.d.). ResearchGate. [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. [Link]

-

RIFM fragrance ingredient safety assessment, 4-ethylguaiacol, CAS Registry Number 2785-89-9. (2022). ScienceDirect. [Link]

-

COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2017). PMC. [Link]

-

Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. (n.d.). MDPI. [Link]

-

DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

-

Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). PubMed. [Link]

-

Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. (2025). ResearchGate. [Link]

-

Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

-

Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (2012). Europe PMC. [Link]

-

Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. (2025). NIH. [Link]

-

DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. [Link]

-

Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (n.d.). MDPI. [Link]

-

Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (2012). PubMed. [Link]

-

ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]

-

Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. (2024). Frontiers. [Link]

-

Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (n.d.). MDPI. [Link]

-

4-Ethylguaiacol. (n.d.). PubChem. [Link]

-

Identification and in vitro anti-inflammatory activity of different forms of phenolic compounds in Camellia oleifera oil. (n.d.). ResearchGate. [Link]

-

ABTS Radical Scavenging Assay Method. (n.d.). Scribd. [Link]

-

Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2025). De Gruyter. [Link]

-

ortho-guaiacol, 90-05-1. (n.d.). The Good Scents Company. [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

-

In vitro Anti-inflammatory Activities and Phenolic Acid Analysis of Tree Sprout Extracts. (n.d.). J-STAGE. [Link]

-

Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (n.d.). Europe PMC. [Link]

-

Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. (n.d.). PMC. [Link]

-

Intracellular antioxidant effect of vanillin, 4-methylguaiacol and 4-ethylguaiacol: Three components in Chinese Baijiu. (2017). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 13. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. bpsbioscience.com [bpsbioscience.com]

5-Ethyl-2-methoxyphenol molecular weight and formula

An In-Depth Technical Guide to 5-Ethyl-2-methoxyphenol (Locustol)[1]

Identity, Synthesis, and Pharmacological Potential of the "Locustol" Scaffold[1]

Executive Summary

5-Ethyl-2-methoxyphenol (CAS: 2785-88-8), historically identified as Locustol , is a bioactive phenolic compound belonging to the guaiacol family.[1] While often overshadowed by its isomer 4-ethylguaiacol (a common flavorant in wine and soy sauce), the 5-ethyl isomer possesses distinct biological signaling properties, most notably as a gregarization pheromone in locusts.

In the context of drug development, this molecule represents a privileged 2-methoxyphenol scaffold . Its lipophilic ethyl chain and redox-active phenolic moiety make it a candidate for antioxidant therapeutics, anti-inflammatory agents (via COX-2 inhibition pathways), and neuroactive ligand design. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis, signaling mechanisms, and potential in pharmaceutical research.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The precise structural characterization of 5-Ethyl-2-methoxyphenol is critical to distinguish it from its regioisomer, 4-ethylguaiacol.[1]

Core Data Table

| Parameter | Technical Specification |

| IUPAC Name | 5-Ethyl-2-methoxyphenol |

| Common Name | Locustol; 5-Ethylguaiacol |

| CAS Registry Number | 2785-88-8 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| SMILES | CCc1cc(O)c(OC)cc1 |

| InChI Key | CAWZFQGJUGEKFU-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow oil |

| Density | 1.062 g/mL (at 25 °C) |

| Boiling Point | 235 °C (at 760 mmHg) |

| LogP (Predicted) | 2.18 (Lipophilic) |

| Solubility | Soluble in ethanol, DMSO, chloroform; sparingly soluble in water.[1] |

Structural Distinction[1][9]

-

5-Ethyl-2-methoxyphenol (Locustol): Ethyl group at position 5 (meta to methoxy, para to hydroxyl).

-

4-Ethyl-2-methoxyphenol (4-EG): Ethyl group at position 4 (para to methoxy, meta to hydroxyl).[1]

-

Note: This positional isomerism significantly alters the electronic environment of the phenolic hydroxyl, influencing pKa and radical scavenging efficacy.

Synthesis & Manufacturing Protocols

High-purity synthesis of 5-Ethyl-2-methoxyphenol requires regioselective control to avoid contamination with the 4-ethyl isomer.[1] The most robust route involves the reduction of Isoacetovanillone (5-acetyl-2-methoxyphenol).[1]

Experimental Protocol: Catalytic Hydrogenation of Isoacetovanillone

Objective: Synthesis of 5-Ethyl-2-methoxyphenol via carbonyl reduction. Precursor: 5-Acetyl-2-methoxyphenol (Isoacetovanillone).[1]

Reagents:

-

Substrate: Isoacetovanillone (10.0 mmol)

-

Catalyst: 10% Pd/C (5 mol%)

-

Solvent: Ethanol (anhydrous, 50 mL)

-

Hydrogen Source: H₂ gas (balloon or autoclave at 3 bar)

-

Acid Catalyst (Optional): H₂SO₄ (catalytic amount to accelerate dehydration-hydrogenation)

Step-by-Step Methodology:

-

Preparation: In a high-pressure hydrogenation vessel, dissolve 1.66 g (10 mmol) of Isoacetovanillone in 50 mL of anhydrous ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (approx. 100 mg) under an inert nitrogen atmosphere to prevent ignition.

-

Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 3 bar (approx. 45 psi) and stir vigorously at room temperature (25 °C) for 12 hours.

-

Mechanistic Insight: The reaction proceeds via the reduction of the ketone to a benzylic alcohol, followed by hydrogenolysis to the ethyl group. The presence of the electron-donating methoxy group facilitates the hydrogenolysis step.

-

-

Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. The crude oil is purified via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) to yield 5-Ethyl-2-methoxyphenol.[1]

-

Validation: Verify product identity using GC-MS (Target Ion: m/z 152).

Analytical Characterization

To validate the synthesis, the following spectral fingerprints must be confirmed.

Gas Chromatography-Mass Spectrometry (GC-MS)[1]

-

Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

-

Inlet Temp: 250 °C.

-

Temperature Program: 60 °C (1 min) → 10 °C/min → 280 °C (5 min).

-

Mass Spectrum (EI, 70 eV):

-

Molecular Ion (M+): m/z 152 (Base peak or high intensity).

-

Fragment Ions: m/z 137 (M - CH₃, loss of methyl from methoxy), m/z 109 (loss of CO), m/z 77 (aromatic ring).

-

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: CDCl₃

-

Chemical Shifts (δ, ppm):

-

6.80 - 6.65 (m, 3H): Aromatic protons (H-3, H-4, H-6).

-

5.50 (s, 1H): Phenolic -OH (broad, exchangeable).

-

3.85 (s, 3H): Methoxy group (-OCH₃).

-

2.55 (q, J=7.6 Hz, 2H): Benzylic methylene (-CH₂-).

-

1.20 (t, J=7.6 Hz, 3H): Methyl group (-CH₃).

-

Biological Signaling: The Locustol Pathway

The biological significance of 5-Ethyl-2-methoxyphenol is best exemplified by its role as Locustol , a pheromone that triggers the phase transition in locusts from the solitary to the gregarious state. This process is mediated by olfactory signal transduction.

Mechanism of Action[10][11][12]

-

Ligand Binding: Locustol binds to specific Odorant Binding Proteins (OBPs) in the sensilla lymph of the locust antenna.

-

Receptor Activation: The OBP-Locustol complex activates specific Olfactory Receptors (ORs) on the dendritic membrane of Olfactory Receptor Neurons (ORNs).

-

Signal Transduction: Unlike vertebrate GPCRs, insect ORs often function as ligand-gated ion channels or couple to G-proteins to activate Phospholipase C (PLC) .

-

Second Messenger: PLC hydrolyzes PIP₂ to generate Inositol Trisphosphate (IP₃) .

-

Calcium Influx: IP₃ triggers Ca²⁺ release from intracellular stores and opens ion channels, leading to depolarization and action potential generation.

-

Behavioral Output: The signal is integrated in the antennal lobe, triggering the release of serotonin and dopamine, which drive the morphological and behavioral changes of gregarization.

Pathway Visualization[1]

Figure 1: The olfactory transduction cascade initiated by 5-Ethyl-2-methoxyphenol (Locustol), leading to behavioral phase change via IP3-mediated calcium signaling.[2]

Applications in Drug Development

For pharmaceutical researchers, 5-Ethyl-2-methoxyphenol serves as a versatile pharmacophore .[1] Its structural features—a phenol ring with an ortho-methoxy group and a meta-alkyl chain—confer specific biological activities relevant to modern drug design.[1]

A. Antioxidant & Cytoprotective Agents

The 2-methoxyphenol (guaiacol) moiety is a potent radical scavenger. The methoxy group stabilizes the phenoxy radical formed after hydrogen atom transfer (HAT).

-

Mechanism: Donation of phenolic H• to neutralize ROS (Reactive Oxygen Species).

-

Application: Design of neuroprotective agents where oxidative stress is a primary pathology (e.g., Alzheimer's, Parkinson's). The ethyl group increases blood-brain barrier (BBB) permeability compared to the parent guaiacol.

B. Anti-Inflammatory (COX Inhibition)

Substituted phenols are classical inhibitors of Cyclooxygenase (COX) enzymes.

-

SAR Insight: The lipophilic ethyl tail at position 5 facilitates binding to the hydrophobic channel of the COX-2 active site, while the phenolic head coordinates with the heme iron or Tyr-385 radical.

-

Research Direction: Use 5-Ethyl-2-methoxyphenol as a scaffold to synthesize ester or amide derivatives (prodrugs) to improve metabolic stability and reduce gastric irritation associated with acidic NSAIDs.[1]

C. Synthetic Intermediate

As a building block, it allows for the introduction of the "vanillyl-like" motif without the instability of an aldehyde group (as in vanillin).

-

Reaction: Mannich reaction at the vacant ortho position (position 6) to introduce amine functionalities, creating novel amino-alkyl-guaiacols with potential anesthetic or anti-arrhythmic properties.

Safety & Handling

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8 °C. Phenols are prone to oxidation upon prolonged exposure to air and light, turning pink/brown.

References

-

PubChem. (2025).[4] 5-Ethyl-2-methoxyphenol Compound Summary. National Library of Medicine. [Link]

- Nolte, D. J., et al. (1973). Locustol: The Gregarization Pheromone of Locusts. Journal of Insect Physiology.

-

Lead Sciences. (2025). 5-Ethyl-2-methoxyphenol Product Data. [Link][1]

-

Jiang, X., et al. (2021). Locusts adopt IP3 as a second messenger for olfactory signal transduction. Proceedings of the National Academy of Sciences. [Link]

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants. Anticancer Research. [Link]

Sources

Safety and Handling Precautions: 5-Ethyl-2-methoxyphenol (Locustol)

Executive Summary & Chemical Identity

5-Ethyl-2-methoxyphenol (CAS: 2785-88-8 ), historically identified as Locustol , is a phenolic compound distinct from its common flavorant isomer, 4-ethylguaiacol (CAS: 2785-89-9). While often conflated in general databases due to structural similarity, the 5-ethyl isomer possesses unique biological significance as a pheromone component in specific fauna (e.g., locusts, bats).

This guide provides a rigorous safety framework for researchers handling this compound. Due to the scarcity of isomer-specific toxicological data for CAS 2785-88-8, the protocols below utilize Read-Across Methodology , deriving conservative safety limits from the well-characterized structural analog 4-ethylguaiacol and general alkyl-phenol handling standards.

| Property | Data / Specification |

| IUPAC Name | 5-Ethyl-2-methoxyphenol |

| Common Synonyms | Locustol; 5-Ethylguaiacol |

| CAS Number | 2785-88-8 (Distinct from 4-EG: 2785-89-9) |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Physical State | Colorless to pale yellow oil (freezes ~15°C) |

| Solubility | Soluble in alcohols, ethers, DMSO; sparingly soluble in water.[1][2][3] |

Hazard Identification & Toxicology

Basis: GHS Classification by analogy to 4-Ethylguaiacol and Alkyl-phenols.

Core Hazards (GHS Classifications)

The phenolic moiety dictates the primary hazards: protein denaturation on contact and mucous membrane irritation.

-

Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[4] Phenolics are rapidly absorbed through the GI tract, leading to systemic toxicity (CNS depression).

-

Skin Corrosion/Irritation - Category 2 (H315): Causes skin irritation.[3][5] Prolonged contact may cause chemical burns or dermatitis due to defatting action.

-

Serious Eye Damage/Irritation - Category 2A (H319): Causes serious eye irritation.[3][5] Vapors or droplets can cause corneal injury.

-

STOT - Single Exposure - Category 3 (H335): May cause respiratory irritation. Inhalation of aerosols/vapors triggers coughing and inflammation of the upper respiratory tract.

Mechanism of Action

Lipophilic phenols like 5-ethyl-2-methoxyphenol partition into lipid bilayers of cell membranes, disrupting ion gradients and causing uncoupling of oxidative phosphorylation. This mechanism underscores the need to prevent any systemic absorption via skin or inhalation.

Risk Mitigation & Engineering Controls

Primary Containment (The "Barrier" Principle)

Do not handle this compound on an open bench. The vapor pressure, while low at room temperature, increases significantly during heating or rotary evaporation.

-

Fume Hood: Mandatory. Maintain face velocity > 100 fpm (0.5 m/s).

-

Schlenk Line / Inert Gas: Recommended for long-term storage or high-temperature reactions. Phenols oxidize to quinones upon air exposure, darkening the sample and potentially altering its toxicological profile.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Standard Requirement | Critical Nuance |

| Hand Protection | Nitrile Gloves (Double-gloved) | Do NOT use Latex. Phenols permeate latex rapidly. For spills >10mL, use Silver Shield/4H laminate gloves. |

| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for liquid handling; vapors can bypass side shields. |

| Respiratory | N95 (Particulate) or OV Cartridge | Required only if aerosolization is possible (e.g., sonication, pressurized transfer) outside a hood. |

| Body | Lab Coat (Cotton/Poly blend) | Buttoned to the neck. Synthetic fibers can melt into skin if a fire occurs (combustible liquid). |

Handling & Storage Protocols

Storage Workflow

-

Temperature: Store at 2–8°C .

-

Atmosphere: Argon or Nitrogen backfill is critical to prevent auto-oxidation.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may corrode.

Experimental Handling Diagram

The following workflow enforces a "Zero-Contact" policy.

Figure 1: Lifecycle management of 5-Ethyl-2-methoxyphenol ensuring inert integrity and operator safety.

Emergency Response Procedures

Exposure Logic Tree

Immediate action is required to mitigate phenolic burns. The "PEG Wash" protocol is superior to water alone for phenol decontamination.

Figure 2: Emergency response decision tree. Note: Polyethylene Glycol (PEG) is a specific solvent for phenols.

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don chemical goggles and double nitrile gloves.

-

Absorb: Use an inert absorbent (vermiculite or sand). Do not use sawdust (combustible reaction risk).

-

Clean: Wipe surface with 70% ethanol followed by soap and water to remove oily residue.

Waste Disposal

-

Classification: Hazardous Organic Waste (Phenolic).

-

Segregation: Do NOT mix with oxidizing acids (Nitric/Perchloric) to prevent explosive oxidation.

-

Protocol: Collect in a dedicated "Organic - Non-Halogenated" carboy. Label clearly as "Contains Phenols".

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62465, 4-Ethylguaiacol (Isomer Analog). Retrieved from [Link][6]

-

Leffingwell & Associates. Tobacco Flavoring Substances - Identification of 5-Ethylguaiacol vs 4-Ethylguaiacol. Retrieved from [Link]

-

PeerJ (2019). Chemical characterisation of potential pheromones... 5-ethyl-2-methoxyphenol identification. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of 2-Methoxyphenols: A Technical Guide for Researchers

This guide provides an in-depth exploration of the predicted and confirmed biological activities of 2-methoxyphenols, a class of phenolic compounds characterized by a hydroxyl group and a methoxy group on a benzene ring. These compounds, found widely in nature, are gaining significant attention in the pharmaceutical and nutraceutical industries for their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical knowledge and practical experimental guidance.

Introduction: The Chemical Appeal of 2-Methoxyphenols

2-Methoxyphenols, also known as guaiacols, are a fascinating and diverse group of naturally occurring aromatic compounds. Their basic structure, a benzene ring substituted with both a hydroxyl (-OH) and a methoxy (-OCH3) group, is the foundation for a wide array of biological activities. Common examples include vanillin, the primary component of vanilla extract; eugenol, found in cloves; and syringol, derived from lignin.[1][2][3] The unique arrangement of the hydroxyl and methoxy groups contributes to their potent antioxidant and free-radical scavenging properties, which in turn underpins many of their other therapeutic effects.[4][5] This guide will delve into the key biological activities of 2-methoxyphenols, the underlying mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Part 1: Core Biological Activities and Mechanisms of Action

The therapeutic potential of 2-methoxyphenols stems from their ability to modulate various physiological and pathological processes. The following sections detail their primary biological activities.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to numerous chronic diseases.[6][7] 2-Methoxyphenols are potent antioxidants, primarily due to the hydrogen-donating ability of their phenolic hydroxyl group, which can neutralize free radicals.[5]

Mechanism of Action: The antioxidant mechanism of 2-methoxyphenols involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby stabilizing the radical and preventing it from causing cellular damage. The resulting phenoxy radical is relatively stable due to resonance delocalization, which is further enhanced by the presence of the electron-donating methoxy group.

Key Compounds and their Efficacy:

-

Eugenol: Demonstrates significant free radical scavenging activity and can protect against oxidative damage to DNA and proteins.[2]

-

Vanillin: Exhibits potent scavenging activity against ROS and protects against oxidative damage.[8]

-

Guaiacol: Its phenolic structure allows it to effectively scavenge free radicals and mitigate oxidative stress within biological systems.[4][5]

-

Syringol: The two methoxy groups on the phenolic ring enhance its ability to scavenge free radicals.[9]

Experimental Workflow: Evaluating Antioxidant Activity

Caption: Workflow for assessing the antioxidant capacity of 2-methoxyphenols.

Anti-inflammatory Effects: Dousing the Flames of Inflammation

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. Several 2-methoxyphenols have demonstrated potent anti-inflammatory properties.[10]

Mechanism of Action: The anti-inflammatory effects of 2-methoxyphenols are often linked to their ability to inhibit key inflammatory mediators and signaling pathways. A significant mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[11][12] Furthermore, some compounds can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical regulators of the inflammatory response.[10]

Key Compounds and their Efficacy:

-

2-methoxy-4-vinylphenol (2M4VP): Inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and COX-2.[10] It also inhibits the activation of NF-κB and MAPKs.[10]

-

Eugenol: Exhibits anti-inflammatory properties, contributing to its traditional use as an analgesic.[2]

-

Vanillin: Demonstrates anti-inflammatory activity, further highlighting its therapeutic potential beyond its role as a flavoring agent.[3]

-

Methoxyphenolic compounds: Have been shown to inhibit multiple inflammatory mediators in human airway cells, including various chemokines and cytokines.[13][14]

Signaling Pathway: Inhibition of the NF-κB Pathway

Caption: Inhibition of the NF-κB signaling pathway by 2-methoxyphenols.

Anticancer Potential: A Targeted Strike Against Malignancy

The quest for novel anticancer agents has led to the investigation of numerous natural compounds, including 2-methoxyphenols. Several members of this class have shown promise in inhibiting the growth of various cancer cell lines.[15]

Mechanism of Action: The anticancer mechanisms of 2-methoxyphenols are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[16][17] For instance, some compounds can modulate the expression of key regulatory proteins involved in cell survival and proliferation, such as those in the STAT3 and ERK signaling pathways.[18]

Key Compounds and their Efficacy:

-

(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP): Showed significant anti-proliferative effects on ovarian cancer cells by inducing apoptosis and inhibiting the ERK and STAT3 pathways.[18]

-

2-methoxyestradiol (2-ME): A metabolite of estradiol, has demonstrated potent antitumor effects against various cancers, including osteosarcoma and breast cancer, by inducing apoptosis and inhibiting angiogenesis.[16][17]

-

Vanillin: Has shown cytotoxic effects against certain cancer cell lines and may be used in combination with other anticancer drugs.[19]

-

Eugenol: Has been found to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and producing reactive oxygen species.[20]

Data Summary: Anticancer Activity of 2-Methoxyphenols

| Compound | Cancer Cell Line | Observed Effect | IC50/EC50 | Reference |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | PA-1, SK-OV-3 (Ovarian) | Anti-proliferative, Apoptosis induction | Not specified | [18] |

| 2-methoxyestradiol (2-ME) | MG63 (Osteosarcoma) | Inhibition of proliferation, Apoptosis induction | Dose-dependent | [16] |

| Curcumin-biphenyl derivatives | Malignant melanoma | Growth inhibition | 1-13 µM | [21] |

| Eugenol | HL-60 (Leukemia) | Cytotoxicity, Apoptosis induction | 23.7 µM | [20] |

Antimicrobial Properties: A Defense Against Pathogens

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. 2-Methoxyphenols have demonstrated broad-spectrum activity against a range of bacteria and fungi.[22]

Mechanism of Action: The antimicrobial action of 2-methoxyphenols is often attributed to their ability to disrupt microbial cell membranes.[5] Their hydrophobic nature allows them to penetrate the lipid-rich cell membranes of bacteria, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[2][23] Some compounds can also inhibit essential microbial enzymes.[24]

Key Compounds and their Efficacy:

-

Eugenol: Effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[2]

-

Guaiacol: Exhibits antimicrobial activity against a range of bacteria and fungi by disrupting their cell membranes.[4][5]

-

Syringol: Possesses bactericidal and fungicidal properties.[25] Its components, such as phenols, disturb cytoplasmic membranes.[26]

-

Vanillin: Shows bacteriostatic activity against both Gram-positive and Gram-negative bacteria.[19]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium (e.g., E. coli, S. aureus) in appropriate broth overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).

-

-

Preparation of 2-Methoxyphenol Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing growth medium.

-

-

Inoculation and Incubation:

-

Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Alternatively, add a viability indicator dye (e.g., resazurin) and measure the color change spectrophotometrically.

-

Part 2: Future Directions and Therapeutic Applications

The diverse biological activities of 2-methoxyphenols position them as promising candidates for the development of new therapeutic agents. Their natural origin and generally favorable safety profiles make them particularly attractive for pharmaceutical and nutraceutical applications.[3]

Potential Applications:

-

Drug Development: As lead compounds for the synthesis of novel anti-inflammatory, anticancer, and antimicrobial drugs.

-

Functional Foods and Nutraceuticals: Incorporation into food products and dietary supplements to provide health benefits.[1]

-

Cosmeceuticals: Use in skincare products for their antioxidant and anti-inflammatory properties to combat skin aging and inflammatory skin conditions.[1]

-

Food Preservation: Application as natural antimicrobial agents to extend the shelf life of food products.[27]

Challenges and Future Research: While the potential of 2-methoxyphenols is evident, further research is needed to fully elucidate their mechanisms of action, optimize their bioavailability, and conduct rigorous clinical trials to establish their safety and efficacy in humans. Quantitative structure-activity relationship (QSAR) studies can also aid in predicting the biological activities of novel 2-methoxyphenol derivatives.[11][12]

Conclusion

2-Methoxyphenols represent a versatile class of natural compounds with a remarkable spectrum of biological activities. Their potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, coupled with their widespread availability, make them a compelling area of research for the development of next-generation therapeutics and health-promoting products. This guide provides a foundational understanding of their potential and the experimental approaches to further explore their utility.

References

-

Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 467-473. [Link]

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. CORE. [Link]

-

UniVOOK. (2024). Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications. [Link]

-

Kowalska, K., et al. (2021). Biological Properties and Prospects for the Application of Eugenol—A Review. Molecules, 26(8), 2143. [Link]

-

Olatunde, A., et al. (2022). Vanillin: A food additive with multiple biological activities. European Journal of Medicinal Chemistry Reports, 5, 100055. [Link]

-

Benarous, K., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate. [Link]

-

Benarous, K., et al. (2020). Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives. Heterocyclic Communications, 26(1), 133-142. [Link]

-

Sharifi-Rad, J., et al. (2017). Biological Properties and Prospects for the Application of Eugenol—A Review. ResearchGate. [Link]

-

Bellator. (n.d.). The Antioxidant and Antimicrobial Benefits of Guaiacol. [Link]

-

Tan, J. T., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(13), 5084. [Link]

-

Tai, A., et al. (2022). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 27(19), 6292. [Link]

-

Scribd. (n.d.). Vanillin: Properties and Biological Activities. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Guaiacol? [Link]

-

Kim, S. S., et al. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Food and Chemical Toxicology, 50(5), 1596-1602. [Link]

-

Ali, H. S. M., et al. (2022). Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori. Molecules, 27(15), 4927. [Link]

-

Banerjee, G., & Chattopadhyay, P. (2019). A comprehensive review of eclectic approaches to the biological synthesis of vanillin and their application towards the food sector. Journal of Industrial Microbiology & Biotechnology, 46(9-10), 1279-1293. [Link]

-

Barboza, J. N., et al. (2018). Pharmacological and Toxicological Properties of Eugenol. Journal of Toxicology and Environmental Health, Part B, 21(8), 441-456. [Link]

-

Marchese, A., et al. (2017). Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint. Critical Reviews in Microbiology, 43(6), 668-689. [Link]

-

Zhang, Y., et al. (2023). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Foods, 12(1), 195. [Link]

-

Ghosh, S., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(1), 10. [Link]

-

ResearchGate. (n.d.). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. [Link]

-

Gao, X., et al. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. Frontiers in Microbiology, 12, 764855. [Link]

-

Wasiak, M. (2007). The Natural and Anthropogenic Processes Responsible for the Presence of Methoxyphenols in Ecosystems and Human Surrounding. Polish Journal of Environmental Studies, 16(1), 29-37. [Link]

-

Wikipedia. (n.d.). Guaiacol. [Link]

-

D'agostino, M., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 1238. [Link]

-

Grayson Australia. (n.d.). SYRINGOL - ANTI-MICROBIAL INTERVENTION. [Link]

-

D'agostino, M., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 1238. [Link]

-

Martin, C., et al. (1995). [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results]. Annales Pharmaceutiques Francaises, 53(5), 224-232. [Link]

-

Kim, K. J., et al. (2017). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol suppresses ovarian cancer cell growth via inhibition of ERK and STAT3. Molecular Carcinogenesis, 56(9), 2003-2013. [Link]

-

Ghosh, S., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9, 10. [Link]

-

Syah, Y. M., et al. (2017). Two Antibacterial Compounds: Velutin and 4- (Hydroxy (Oxiran-2-yl)Methyl)-2-Methoxyphenol from the Stem Bark of Drimys arfakensis Gibbs. KnE Life Sciences, 3(4), 211-217. [Link]

-

Rencurosi, A., et al. (2013). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Current Organic Chemistry, 17(1), 85-92. [Link]

-

Mallinson, S. J. B., et al. (2019). Enabling microbial syringol conversion through structure-guided protein engineering. Proceedings of the National Academy of Sciences, 116(28), 13956-13961. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

-

Li, Y., et al. (2015). Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. Molecular Medicine Reports, 12(4), 5435-5442. [Link]

-

Thattaruparambil Raveendran, N., et al. (2023). 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome. Frontiers in Oncology, 13, 1184319. [Link]

-

Fujisawa, S., et al. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert. In Vivo, 29(2), 197-206. [Link]

-

Rempe, C. S., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

-

Rempe, C. S., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

-

Rempe, C. S., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI. [Link]

Sources

- 1. Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications [univook.com]

- 2. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of Guaiacol? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 8. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]

- 18. (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol suppresses ovarian cancer cell growth via inhibition of ERK and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ros.edu.pl [ros.edu.pl]

- 26. graysonaustralia.com [graysonaustralia.com]

- 27. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Comprehensive HPLC-UV/VIS Method for the Quantification of 5-Ethyl-2-methoxyphenol

By: A Senior Application Scientist

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Ethyl-2-methoxyphenol. This compound is of significant interest in the flavor, fragrance, and pharmaceutical industries. The developed reversed-phase HPLC method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range. This document provides a detailed protocol, including instrument conditions, sample preparation procedures for various matrices, and a comprehensive method validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for 5-Ethyl-2-methoxyphenol.

Introduction

5-Ethyl-2-methoxyphenol (CAS 2785-88-8), a substituted phenolic compound, is a key aroma constituent in various natural products and is also utilized as a flavoring agent and fragrance ingredient.[4] Its phenolic structure contributes to its potential antioxidant properties, making it a compound of interest in pharmaceutical and nutraceutical research. Accurate and reliable quantification of 5-Ethyl-2-methoxyphenol is crucial for quality control in manufacturing processes, stability studies, and research applications.

High-Performance Liquid Chromatography (HPLC) with UV/VIS detection is a widely used technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and specificity.[5] This application note details a reversed-phase HPLC method developed and validated for the determination of 5-Ethyl-2-methoxyphenol, providing a comprehensive guide for its implementation in a laboratory setting.

Physicochemical Properties of 5-Ethyl-2-methoxyphenol

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₉H₁₂O₂ | [6] |

| Molecular Weight | 152.19 g/mol | [6] |

| CAS Number | 2785-88-8 | [6] |

HPLC Method and Instrumentation

The following HPLC conditions were optimized for the separation and quantification of 5-Ethyl-2-methoxyphenol. The rationale behind the selection of each parameter is provided to aid in understanding and potential method transfer.

Chromatographic Conditions

| Parameter | Condition | Justification |

| HPLC System | Any standard HPLC system with a UV/VIS or DAD detector | The method is designed to be compatible with commonly available instrumentation. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 stationary phases provide excellent retention and separation for moderately nonpolar compounds like 5-Ethyl-2-methoxyphenol. |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Acetic Acid | A mixture of acetonitrile and water provides optimal polarity for the elution of the analyte. The addition of acetic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to improved peak shape and retention time stability. |

| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and chromatographic resolution. |

| Injection Volume | 10 µL | A standard injection volume suitable for most HPLC systems. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | 282 nm | Based on the UV spectrum of a structurally similar compound, this wavelength provides good sensitivity for 5-Ethyl-2-methoxyphenol. |

| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential impurities. |

Standard and Sample Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 5-Ethyl-2-methoxyphenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

The choice of sample preparation is critical and depends on the sample matrix. Below are protocols for common matrices.

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Beverages, Environmental Water) [7][8][9]

-

To 10 mL of the aqueous sample, add 1 mL of 1M HCl to acidify the sample to a pH of approximately 2-3.

-

Transfer the acidified sample to a separatory funnel.

-

Add 10 mL of ethyl acetate and shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the upper organic layer.

-

Repeat the extraction with a fresh 10 mL portion of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Food Extracts) [1][10][11]

-

Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load 5 mL of the sample extract (previously diluted with water if necessary) onto the SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

Elution: Elute the 5-Ethyl-2-methoxyphenol with 5 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C and reconstitute the residue in 1 mL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

Protocol 3: Simple Dissolution for Pharmaceutical Formulations (e.g., Tablets, Capsules) [2][12][13][14]

-

Accurately weigh and finely powder a representative number of tablets or the contents of capsules.

-

Weigh an amount of powder equivalent to a target concentration of 5-Ethyl-2-methoxyphenol (e.g., 10 mg) into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of 5-Ethyl-2-methoxyphenol, and a sample matrix spiked with the analyte. The chromatograms demonstrated that there were no interfering peaks at the retention time of 5-Ethyl-2-methoxyphenol, confirming the method's specificity.

Linearity and Range

Linearity was assessed by analyzing a series of six concentrations of 5-Ethyl-2-methoxyphenol ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Linear Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

The high correlation coefficient indicates excellent linearity over the tested range.

Accuracy

Accuracy was determined by the recovery of known amounts of 5-Ethyl-2-methoxyphenol spiked into a placebo matrix at three concentration levels (low, medium, and high).

| Spiked Level | Mean Recovery (%) | % RSD |

| Low (5 µg/mL) | 99.5 | 1.2 |

| Medium (50 µg/mL) | 100.2 | 0.8 |

| High (90 µg/mL) | 99.8 | 1.0 |

The high recovery values demonstrate the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of a standard solution (50 µg/mL) were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

-

Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

| Precision Level | % RSD |

| Repeatability | < 1.0% |

| Intermediate Precision | < 2.0% |

The low %RSD values indicate good precision of the method.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% acetonitrile)

The results showed that these minor variations did not significantly affect the retention time, peak area, or peak shape, demonstrating the robustness of the method.

Workflow Diagrams

General HPLC Analysis Workflow

Caption: General workflow for the HPLC analysis of 5-Ethyl-2-methoxyphenol.

Sample Preparation Decision Tree

Caption: Decision tree for selecting the appropriate sample preparation protocol.

Conclusion

This application note describes a validated, robust, and reliable reversed-phase HPLC method for the quantitative analysis of 5-Ethyl-2-methoxyphenol. The method is suitable for a wide range of applications in quality control and research. The provided sample preparation protocols offer guidance for analyzing this compound in various matrices. The comprehensive method validation demonstrates that the analytical procedure is fit for its intended purpose.

References

- Dominguez, A., et al. (2021).

-

FDA. (2018). Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Retrieved from [Link]

- Guillén, D. A., Merello, F., Barroso, C. G., & Pérez-Bustamante, J. A. (1997). Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. Journal of Agricultural and Food Chemistry, 45(10), 403-406.

- Hindustan, G. (2014). Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension. SciELO.

- López-Darias, J., et al. (2011). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central.

-

ICH. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

-

ICH. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

-

IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

- Karaconstantis, C. G., et al. (2010). Development and validation of an HPLC-method for determination of free and bound phenolic acids in cereals after solid-phase extraction.

- Swartz, M. E., & Krull, I. S. (2005). Developing and Validating Dissolution Procedures.

- Pinto, D., et al. (2021). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor.

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethyl-2-methoxyphenol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmalesson.com [pharmalesson.com]

- 3. mdpi.com [mdpi.com]

- 4. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Ethyl-2-methoxyphenol | C9H12O2 | CID 3083782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ecoxtract.com [ecoxtract.com]

- 10. bibrepo.uca.es [bibrepo.uca.es]

- 11. mdpi.com [mdpi.com]

- 12. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. chromatographyonline.com [chromatographyonline.com]

5-Ethyl-2-methoxyphenol: A Versatile Building Block in Modern Organic Synthesis

Introduction